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Compound of Interest

Compound Name: BI-167107

Cat. No.: B606075 Get Quote

BI-167107 is a potent and long-acting full agonist of the β2-adrenergic receptor (β2AR).[1][2][3]

Its development was part of a campaign to identify third-generation β2-agonists.[2][3] A key

characteristic of BI-167107 is its high affinity and slow dissociation from the receptor, which

made it an invaluable tool for the structural elucidation of the active state of the β2AR and its

complex with G-proteins.

Quantitative Data Summary
The following tables summarize the in vitro pharmacological profile of BI-167107.

Table 1: In Vitro Activity of BI-167107 at the Human β2-Adrenergic Receptor

Parameter Value Reference

Kd (dissociation constant) 84 pM

Bmax 2238 nM

EC50 (cAMP accumulation) 0.05 nM

t1/2 (dissociation half-life) 30 hours

koff (dissociation rate) 0.0013 ± 0.0001 sec-1

Table 2: Selectivity Profile of BI-167107
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BI-167107 is not a selective β2AR agonist and exhibits activity at other receptors.

Target Activity IC50 Reference

β1-adrenergic

receptor (human)
Agonist 3.2 nM

α1A-adrenergic

receptor (human)
Antagonist 32 nM

5-HT1B Antagonist 0.25 µM

5-HT1A (human) Agonist 1.4 µM

5-HT transporter

(human)
Antagonist 6.1 µM

D2S (human) Agonist 5.9 µM

µ (MOP) (human) Agonist 6.5 µM

Dopamine transporter

(human)
Antagonist 7.2 µM

Experimental Protocols
Detailed experimental protocols were not fully provided in the search results, but the principles

of the key assays can be described as follows:

Radioligand Binding Assays: These assays were likely used to determine the binding affinity

(Kd) and maximum binding capacity (Bmax) of BI-167107 for the β2AR. The protocol would

typically involve incubating cell membranes expressing the receptor with a fixed

concentration of a radiolabeled ligand and varying concentrations of the unlabeled test

compound (BI-167107). The amount of bound radioactivity is then measured to determine

the displacement of the radioligand by the test compound, from which the IC50 and

subsequently the Ki or Kd can be calculated.

cAMP Accumulation Assays: To determine the functional activity (EC50) of BI-167107 as a

β2AR agonist, a cyclic adenosine monophosphate (cAMP) accumulation assay would be

performed. This involves treating cells expressing the β2AR with varying concentrations of
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BI-167107. Since the β2AR is a Gs-coupled receptor, its activation leads to an increase in

intracellular cAMP. The amount of cAMP produced is then quantified using methods like

ELISA or fluorescence-based assays.

Surface Plasmon Resonance (SPR): This biophysical technique was used for fragment

screening against the wild-type β2AR. The protocol involves immobilizing the purified

receptor on a sensor chip. A solution containing the fragment or compound of interest (like

BI-167107) is then flowed over the chip surface. The binding of the compound to the

receptor causes a change in the refractive index at the surface, which is detected in real-

time, allowing for the determination of association (kon) and dissociation (koff) rates.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Pardon Our Interruption [opnme.com]

3. Pardon Our Interruption [opnme.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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